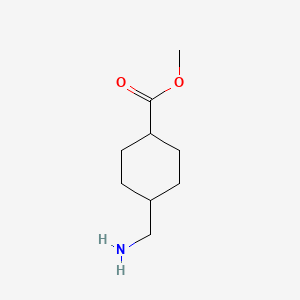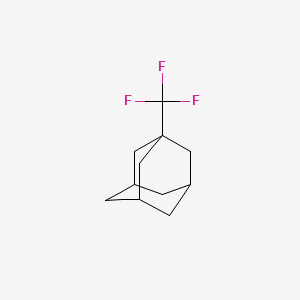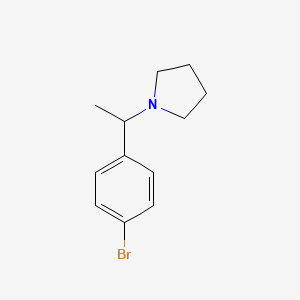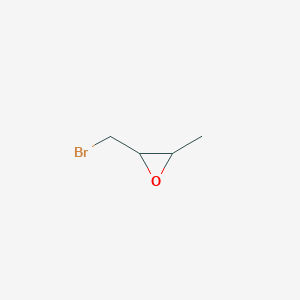
3,3-Dimethylpentane-1,5-diol
Vue d'ensemble
Description
3,3-Dimethylpentane-1,5-diol is an organic compound with the molecular formula C7H16O2. It is a type of diol, which means it contains two hydroxyl (OH) groups. This compound is known for its unique structure, where two methyl groups are attached to the third carbon of the pentane chain, making it a branched diol. It is used in various chemical processes and has applications in different fields of scientific research.
Applications De Recherche Scientifique
3,3-Dimethylpentane-1,5-diol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the synthesis of biologically active molecules and as a precursor in the development of pharmaceuticals.
Industry: The diol is used in the production of polymers, resins, and other industrial chemicals.
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure). The target organs include the central nervous system (CNS) .
Analyse Biochimique
Biochemical Properties
3,3-Dimethylpentane-1,5-diol plays a significant role in biochemical reactions, particularly in the inhibition of cancer cell growth. It has been shown to activate β-catenin and inhibit its degradation by the proteasome . This activation leads to the stabilization of β-catenin, which can then translocate to the nucleus and activate transcription of target genes involved in cell proliferation and survival. Additionally, this compound inhibits hemolytic activity in rat liver microsomes and exhibits low cytotoxicity against L1210 cells . These interactions suggest that this compound may interact with various enzymes and proteins involved in cell signaling and metabolic pathways.
Cellular Effects
This compound has been shown to influence various cellular processes. It inhibits the growth of cancer cells by activating β-catenin and preventing its degradation . This activation leads to changes in gene expression that promote cell proliferation and survival. Additionally, this compound inhibits hemolytic activity in rat liver microsomes, suggesting it may have protective effects on cell membranes . The compound’s low cytotoxicity against L1210 cells indicates that it may selectively target cancer cells without causing significant harm to healthy cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with β-catenin and the proteasome. By activating β-catenin and inhibiting its degradation, this compound stabilizes this protein, allowing it to translocate to the nucleus and activate transcription of target genes . This process is crucial for the regulation of cell proliferation and survival. Additionally, this compound inhibits hemolytic activity in rat liver microsomes, which may involve interactions with membrane proteins and enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors in its long-term effects on cellular function. Studies have shown that this compound maintains its activity over extended periods, suggesting it is relatively stable . Long-term exposure to this compound has been associated with sustained inhibition of cancer cell growth and protection against hemolytic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits cancer cell growth and protects against hemolytic activity without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including potential damage to healthy cells and tissues . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, including the activation of β-catenin and inhibition of its degradation . This process is crucial for the regulation of cell proliferation and survival. Additionally, this compound may interact with enzymes and cofactors involved in metabolic flux and metabolite levels . These interactions suggest that the compound plays a role in maintaining cellular homeostasis and metabolic balance.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The distribution of this compound is crucial for its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These processes ensure that this compound exerts its effects in the appropriate cellular context, contributing to its overall biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,3-Dimethylpentane-1,5-diol can be synthesized through several methods. One common synthetic route involves the reduction of 3,3-dimethylglutaric acid. This process typically requires a reducing agent such as lithium aluminum hydride (LiAlH4) under controlled conditions to yield the desired diol .
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation of 3,3-dimethylpentane-1,5-dione. This method uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve efficient conversion .
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Dimethylpentane-1,5-diol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to form alkanes or other reduced products using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under reflux conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes or other reduced hydrocarbons.
Substitution: Alkyl halides or other substituted derivatives.
Mécanisme D'action
The mechanism of action of 3,3-dimethylpentane-1,5-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, influencing their reactivity and stability. In biological systems, the diol can interact with enzymes and receptors, affecting their function and activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Pentanediol: A linear diol with similar chemical properties but lacks the branched structure of 3,3-dimethylpentane-1,5-diol.
2,2-Dimethyl-1,3-propanediol: Another branched diol with different positioning of the hydroxyl groups and methyl branches.
3,3-Dimethylpentane: A hydrocarbon with a similar carbon skeleton but without the hydroxyl groups.
Uniqueness
This compound is unique due to its branched structure and the presence of two hydroxyl groups. This combination of features gives it distinct chemical reactivity and physical properties compared to other diols and hydrocarbons .
Propriétés
IUPAC Name |
3,3-dimethylpentane-1,5-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2/c1-7(2,3-5-8)4-6-9/h8-9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFEPFAMBMGCTQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90510466 | |
| Record name | 3,3-Dimethylpentane-1,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90510466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53120-74-4 | |
| Record name | 3,3-Dimethylpentane-1,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90510466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-dimethylpentane-1,5-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1316398.png)


![2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine](/img/structure/B1316403.png)


![Oxazolo[4,5-b]pyridin-2-amine](/img/structure/B1316413.png)
![3H-Spiro[1-benzofuran-2,4'-piperidine]](/img/structure/B1316415.png)
![3-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1316416.png)



